molecular formula C8H12O3 B6268816 rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans CAS No. 2307781-40-2

rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans

Cat. No.: B6268816
CAS No.: 2307781-40-2
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans: is a racemic mixture of two enantiomers, meaning it contains equal amounts of both the (2R,3S) and (2S,3R) forms. This compound is characterized by its oxane ring structure with an ethenyl group and a carboxylic acid functional group. Racemic mixtures are optically inactive because the optical activities of the enantiomers cancel each other out.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for racemic mixtures often involve large-scale synthesis using chemical or enzymatic resolution techniques. The specific conditions, such as temperature, pH, and solvent systems, are optimized to maximize yield and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethenyl group is converted to an epoxide or other oxidized forms.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity and interactions with enzymes.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of enantiopure drugs.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid, trans
  • rac-(2R,3S)-3-bromo-2-ethynyloxane, trans

Comparison:

  • Structural Differences: While similar in having a racemic mixture and oxane ring, the specific substituents and functional groups differ, leading to variations in chemical reactivity and biological activity.
  • Uniqueness: rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans is unique due to its specific ethenyl and carboxylic acid groups, which confer distinct chemical properties and potential applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "ethyl acetoacetate", "sodium hydride", "ethyl bromoacetate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromoethanol to ethyl 2-bromoacetate using ethyl acetoacetate and sodium hydride in diethyl ether", "Step 2: Conversion of ethyl 2-bromoacetate to ethyl 3-oxobutanoate using sodium hydroxide in water", "Step 3: Conversion of ethyl 3-oxobutanoate to ethyl (2R)-2-hydroxybutanoate using sodium borohydride in methanol", "Step 4: Conversion of ethyl (2R)-2-hydroxybutanoate to (2R)-2-ethenyloxane-3-carboxylic acid using acetic acid and hydrochloric acid in water", "Step 5: Racemization of (2R)-2-ethenyloxane-3-carboxylic acid to rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans using sodium bicarbonate and water", "Step 6: Purification of rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans using sodium chloride and magnesium sulfate" ] }

CAS No.

2307781-40-2

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.